molecular formula C7H10N2O2 B2651020 2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile CAS No. 1849227-94-6

2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile

Cat. No.: B2651020
CAS No.: 1849227-94-6
M. Wt: 154.169
InChI Key: TUYOXDFAMIHSTN-UHFFFAOYSA-N
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Description

2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile (CID 130725811) is a high-purity chemical intermediate with the molecular formula C7H10N2O2 . This compound features a unique azetidine (four-membered nitrogen-containing ring) scaffold that is highly valued in medicinal chemistry for its conformational rigidity and potential to modulate the physicochemical properties of drug candidates . The structure incorporates both a hydroxy group and an acetonitrile moiety on the same azetidine carbon, making it a versatile and multifunctional synthon for further chemical exploration and derivatization. The compound is of significant interest as a key building block in organic and pharmaceutical synthesis, particularly for the development of novel bioactive molecules . Azetidine derivatives are recognized as important structural motifs in drug discovery, and related 3-hydroxyazetidine fragments have been cited in patents for selective glycosidase inhibitors, highlighting the therapeutic relevance of this chemical class . Researchers can utilize this nitrile-functionalized azetidine as a critical precursor for synthesizing more complex heterocyclic systems or for incorporation into larger molecular architectures aimed at probing biological mechanisms. As a specialized intermediate, it offers researchers a strategic entry point for creating compounds with potential applications in various drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is supplied with comprehensive analytical data to ensure identity and purity for your research requirements.

Properties

IUPAC Name

2-(1-acetyl-3-hydroxyazetidin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-6(10)9-4-7(11,5-9)2-3-8/h11H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYOXDFAMIHSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849227-94-6
Record name 2-(1-acetyl-3-hydroxyazetidin-3-yl)acetonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) under appropriate conditions such as controlled temperature and pH .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitrile group would yield an amine .

Scientific Research Applications

Key Structural Data

  • Molecular Weight : 154.17 g/mol
  • Melting Point : Not specified in the literature
  • Solubility : Soluble in organic solvents; specific solubility data may vary based on purity and formulation.

Biological Activities

Research indicates that 2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile exhibits various biological activities, making it a candidate for further investigation in medicinal applications:

  • Anticancer Activity : Initial studies suggest that compounds with similar azetidine structures can interact with biological targets involved in cell proliferation and apoptosis pathways. These interactions may lead to potential anticancer effects, particularly in solid tumors .
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases. Similar azetidine derivatives have shown promise in reducing inflammation markers in preclinical models .
  • Antimicrobial Activity : There is potential for antimicrobial applications, as azetidine derivatives have been reported to exhibit activity against various bacterial strains. This warrants further exploration of this compound's efficacy against pathogens .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to or derived from this compound:

Study ReferenceFindingsImplications
Synthesis and characterization of azetidine derivatives showed significant anticancer properties in vitro.Suggests potential for development as anticancer therapeutics.
Investigated anti-inflammatory effects of similar compounds; demonstrated modulation of cytokine release.Highlights application in treating chronic inflammatory conditions.
Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria; showed promising results.Indicates potential use as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of 2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key differences and similarities between 2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile and related compounds:

Compound Molecular Formula Key Functional Groups HOMO-LUMO Gap (eV) Applications/Notes
This compound C₇H₁₀N₂O₂ Azetidine, acetyl, hydroxyl, nitrile Not reported Potential intermediate in drug synthesis
Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yl)acetonitrile C₁₃H₁₁NO₃ Chromene, ketone, nitrile 4.5–5.2 (DFT-derived) Fluorescent probes, photophysical studies
2-(1H-Indol-3-ylcarbonyl)acetonitrile C₁₁H₈N₂O Indole, ketone, nitrile Not reported Crystal structure analyzed for supramolecular interactions
2-(1-Methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile C₁₁H₁₁N₅ Triazole, nitrile Not reported Life science research, ligand synthesis

Key Comparisons

  • Electronic Properties :

    • The HOMO-LUMO gap in chromene-based acetonitriles (4.5–5.2 eV) suggests lower reactivity compared to azetidine derivatives, where the smaller ring strain and electron-withdrawing acetyl group may reduce the gap .
    • Indole- and triazole-substituted analogs lack reported HOMO-LUMO data but exhibit distinct charge distribution due to aromatic heterocycles .
  • Stability and Reactivity :

    • The azetidine ring’s strain may increase reactivity in nucleophilic substitutions compared to planar chromene or indole systems.
    • Hydroxyl and acetyl groups in the target compound enhance polarity, improving solubility in polar solvents relative to phenyl-substituted triazole analogs .
  • Synthetic Utility :

    • Chromene-based nitriles are synthesized via rearrangement reactions and characterized by TLC, IR, and NMR .
    • Azetidine derivatives often require ring-closing strategies, such as cycloadditions, which are less common in indole or triazole systems .

Research Findings and Implications

  • Structural Insights: Non-planar geometries in chromene derivatives (e.g., compounds 3 and 4 in ) contrast with the rigid azetidine core, which may influence binding interactions in biological systems. Crystal structure data for 2-(1H-indol-3-ylcarbonyl)acetonitrile reveal intermolecular hydrogen bonds involving the nitrile group, a feature likely shared with the hydroxylated azetidine analog .
  • Reactivity Trends :

    • Electron-withdrawing groups (e.g., acetyl) stabilize nitrile moieties, reducing susceptibility to hydrolysis compared to unsubstituted acetonitriles.
    • Hydroxyl groups in azetidine derivatives may facilitate derivatization (e.g., esterification), similar to chromene-based systems .

Biological Activity

The compound 2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile is an azetidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and other relevant activities, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound features a nitrile group, which is often associated with various biological activities. The presence of the azetidine ring contributes to its unique pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that azetidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus7.81 µg/mL
Compound BBacillus subtilis1.95 µg/mL
Compound CEscherichia coli15.62 µg/mL

These findings suggest that modifications in the azetidine structure can enhance antibacterial efficacy, potentially making derivatives like this compound valuable in treating infections caused by resistant bacteria .

Cytotoxicity Studies

The cytotoxic effects of azetidine derivatives have been evaluated using various cancer cell lines. For example, compounds structurally related to this compound were tested against L929 and HepG2 cells.

Table 2: Cytotoxicity Results on L929 Cells

Dose (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
2007768
15089104
1009292
507467

The results indicate that some derivatives can enhance cell viability at lower concentrations, implying a potential for selective cytotoxicity towards cancer cells while sparing normal cells .

The biological activity of azetidine derivatives is thought to be linked to their ability to interact with cellular targets involved in microbial resistance and cancer proliferation. For instance, the nitrile group may play a crucial role in inhibiting enzymes critical for bacterial survival or cancer cell growth.

Case Studies

Several studies have explored the synthesis and biological evaluation of azetidine derivatives:

  • Study on Antimicrobial Efficacy : A series of azetidine compounds were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications significantly improved their efficacy compared to standard antibiotics .
  • Cytotoxicity Evaluation : In a separate study, the cytotoxic effects of new azetidine derivatives were assessed against multiple cancer cell lines, revealing promising results that warrant further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear full protective clothing, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Use P95 respirators (NIOSH standard) or ABEK-P2 filters (EU standard) for aerosol protection .
  • Ventilation : Conduct experiments in a fume hood or glovebox to minimize inhalation exposure, especially during synthesis or purification steps .
  • Waste Management : Segregate waste into inert solid and liquid categories. Partner with certified hazardous waste disposal services to ensure compliance with environmental regulations .

Q. How can researchers optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can systematically test interactions between parameters .
  • Analytical Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor reaction progress and quantify byproducts. Adjust reaction time or stoichiometry based on impurity profiles .

Q. What analytical techniques are suitable for characterizing this compound’s purity and stability?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 220–280 nm) is effective for purity assessment. Validate methods using spiked standards .
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and FT-IR (KBr pellet) confirm structural integrity. Compare peaks to DFT-calculated spectra for ambiguous signals .
  • Stability Testing : Store samples at 4°C under nitrogen to prevent hydrolysis. Conduct accelerated degradation studies (40°C/75% RH) to assess shelf life .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model transition states and identify energetically favorable pathways .
  • Machine Learning : Train models on existing azetidine reaction datasets to predict regioselectivity in nucleophilic additions or cycloadditions .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer :

  • Dynamic Effects Analysis : Investigate tautomerism or conformational flexibility using variable-temperature NMR. For example, hydroxyazetidine rings may exhibit chair-boat transitions affecting chemical shifts .
  • Cross-Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to assign disputed peaks .

Q. What strategies are effective for designing multi-step syntheses involving this compound?

  • Methodological Answer :

  • Retrosynthetic Analysis : Prioritize protecting-group strategies for the hydroxyazetidine moiety (e.g., acetyl or silyl protection). Use cyanide displacement reactions to functionalize the acetonitrile group .
  • Process Intensification : Integrate continuous-flow reactors to enhance yield in exothermic steps (e.g., nitrile alkylation) while minimizing side reactions .

Q. How can researchers investigate the compound’s degradation pathways under varying conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions. Use LC-MS to identify degradation products (e.g., hydrolysis of the acetyl group to hydroxyazetidine) .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate degradation rates at different temperatures, enabling shelf-life predictions .

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